molecular formula C16H20BrNO5 B14295758 Diethyl acetamido[(2-bromophenyl)methyl]propanedioate CAS No. 120667-45-0

Diethyl acetamido[(2-bromophenyl)methyl]propanedioate

Cat. No.: B14295758
CAS No.: 120667-45-0
M. Wt: 386.24 g/mol
InChI Key: ROWKBRIOUJAKJU-UHFFFAOYSA-N
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Description

Diethyl acetamido[(2-bromophenyl)methyl]propanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a propanedioate backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl acetamido[(2-bromophenyl)methyl]propanedioate typically involves the alkylation of enolate ions. One common method is the reaction of diethyl propanedioate (diethyl malonate) with an appropriate bromophenylmethyl halide under basic conditions. Sodium ethoxide in ethanol is often used as the base to generate the enolate ion, which then undergoes nucleophilic substitution with the bromophenylmethyl halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido[(2-bromophenyl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl acetamido[(2-bromophenyl)methyl]propanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl acetamido[(2-bromophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the acetamido and propanedioate moieties can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler analog without the bromophenyl and acetamido groups.

    Diethyl acetamidomalonate: Similar structure but lacks the bromophenyl group.

Uniqueness

Diethyl acetamido[(2-bromophenyl)methyl]propanedioate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

120667-45-0

Molecular Formula

C16H20BrNO5

Molecular Weight

386.24 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(2-bromophenyl)methyl]propanedioate

InChI

InChI=1S/C16H20BrNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-8-6-7-9-13(12)17/h6-9H,4-5,10H2,1-3H3,(H,18,19)

InChI Key

ROWKBRIOUJAKJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1Br)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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